3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol
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Overview
Description
3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol is a complex organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl, phenyl, and prop-2-enyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of 2,6-diarylpiperidin-4-ones with appropriate alkylating agents under controlled conditions. For instance, a mixture of 2,6-diarylpiperidin-4-ones, anhydrous potassium carbonate, and benzyl bromide in dimethylformamide (DMF) can be stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone
- 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime
Uniqueness
3-Methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other piperidine derivatives, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-2,6-bis(4-methylphenyl)-4-prop-2-enylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-5-14-23(25)15-21(19-10-6-16(2)7-11-19)24-22(18(23)4)20-12-8-17(3)9-13-20/h5-13,18,21-22,24-25H,1,14-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVXHXBWSTQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1(CC=C)O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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